molecular formula C24H29N3O3S B2418154 N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-22-5

N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2418154
CAS No.: 893789-22-5
M. Wt: 439.57
InChI Key: JVVDKINAPFEIFG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound characterized by its unique spiro structure, which integrates a cycloheptane ring with a quinazoline moiety

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-29-17-11-12-21(30-2)20(15-17)25-22(28)16-31-23-18-9-5-6-10-19(18)26-24(27-23)13-7-3-4-8-14-24/h5-6,9-12,15,26H,3-4,7-8,13-14,16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVDKINAPFEIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Spiroquinazoline Core: The initial step involves the synthesis of the spiroquinazoline core. This can be achieved through a cyclization reaction between a suitable quinazoline precursor and a cycloheptane derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the spiroquinazoline intermediate with a thiol reagent in the presence of a catalyst.

    Attachment of the 2,5-Dimethoxyphenyl Group: The final step is the attachment of the 2,5-dimethoxyphenyl group to the acetamide moiety. This can be accomplished through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazoline ring or the sulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the 2,5-dimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives, thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.

    Biological Studies: The compound can be used to study the effects of spiro structures on biological activity, particularly in the context of enzyme inhibition or receptor binding.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The spiro structure may allow for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)acetamide: Lacks the spiroquinazoline and sulfanyl groups, making it less complex and potentially less active.

    2-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline: Similar quinazoline structure but without the spiro and sulfanyl modifications.

    N-(2,5-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide: Similar structure but with a cyclohexane ring instead of cycloheptane.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide is unique due to its spiro structure, which is not commonly found in many compounds. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide, with CAS number 893789-22-5, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H29_{29}N3_3O3_3S
  • Molecular Weight : 439.6 g/mol
  • Structural Features : The compound features a spirocyclic structure, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells. This suggests a potential role in neuroinflammatory conditions .
  • Cytokine Modulation : It also inhibits HIV-1 Tat-induced cytokine release in human monocytes, indicating its potential in managing viral infections and inflammatory responses .
  • Neuroprotective Properties : The compound may activate several neurotrophic signaling pathways, contributing to neuroprotection and neuronal survival .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinase Pathways : Research has indicated that the compound may influence the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Specifically, it appears to modulate the activation of Akt and ERK signaling cascades .

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Anti-inflammatoryInhibition of TNFα release in microglial cells
Cytokine modulationInhibition of HIV-1 Tat-induced cytokine release
NeuroprotectionActivation of neurotrophic signaling pathways

Notable Research Studies

  • Study on Inflammatory Response :
    • A study demonstrated that this compound significantly reduced TNFα levels in LPS-stimulated microglial cells. This suggests its potential utility in treating neurodegenerative diseases characterized by inflammation.
  • Impact on Cytokine Release :
    • Another investigation highlighted the compound's ability to suppress HIV-1 Tat-induced cytokine release in human monocytes. This finding supports its application in therapeutic strategies against viral infections.

Q & A

Basic: What are the optimal synthetic routes and purification methods for N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide?

Methodological Answer:
Synthesis involves multi-step reactions starting with functionalized aromatic amines (e.g., 2,5-dimethoxyaniline) and spirocyclic quinazoline precursors. Key steps include:

  • Coupling reactions : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine (TEA) as a base to form the acetamide linkage .
  • Spirocyclization : Cycloheptane-1,2'-quinazoline formation under reflux conditions in toluene with catalytic p-toluenesulfonic acid (PTSA) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • Acetamide carbonyl at δ ~168-170 ppm (¹³C).
    • Spirocyclic CH2 groups at δ ~2.5-3.5 ppm (¹H) .
  • X-ray crystallography : Resolves the spirocyclic conformation (dihedral angles between quinazoline and cycloheptane rings) and confirms sulfanyl-acetamide bond geometry .
  • High-resolution mass spectrometry (HRMS) : Molecular ion [M+H]+ matches theoretical mass (e.g., C₂₅H₂₈N₃O₃S: calculated 466.1901, observed 466.1898) .

Basic: How is preliminary biological activity assessed for this compound?

Methodological Answer:
Initial screening involves:

  • Enzyme inhibition assays :
    • Kinase inhibition : CDK2/cyclin A assays (IC₅₀ values measured via ADP-Glo™ kinase assay) .
    • Receptor binding : Radioligand displacement (e.g., 5-HT2A receptor, Ki determined via competitive binding with [³H]ketanserin) .
  • Antiproliferative activity : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ ~5–20 µM) .

Advanced: How can computational methods elucidate the mechanism of action for this compound?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like CDK2 or 5-HT2A. Key interactions include:
    • Hydrogen bonds between the acetamide carbonyl and kinase catalytic lysine (e.g., CDK2 Lys33) .
    • π-π stacking between the dimethoxyphenyl group and receptor aromatic residues .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Advanced: How can contradictory data on biological activity across studies be resolved?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or structural variations. Mitigation strategies:

  • Standardized protocols : Use uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., HEK293 for receptor studies) .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substitutions) to identify critical pharmacophores .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

Methodological Answer:

  • Substituent variation :

    Substituent (R)CDK2 IC₅₀ (µM)5-HT2A Ki (nM)
    2,5-OCH₃0.8120
    3-Cl,4-F1.2450
  • Bioisosteric replacement : Replace sulfanyl with carbonyl to reduce off-target binding .

  • Protease stability assays : Incubate with human liver microsomes (HLMs) to identify metabolic soft spots (e.g., dimethoxy group resists oxidation) .

Advanced: How is compound stability evaluated under varying experimental conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : 0.1 M HCl/NaOH at 40°C for 24h; monitor via HPLC for degradation products .
    • Photostability : Expose to UV (365 nm) for 48h; <5% degradation indicates robustness .
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability .

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